Urechistachykinin I

概要

説明

Urechistachykinin I is a tachykinin antimicrobial peptide extracted from the marine organism Urechis unicinctus. This compound has garnered significant attention due to its potent antimicrobial activities against various microorganisms, including fungi and bacteria. This compound is known for its ability to induce mitochondrial dysfunction, leading to a ferroptosis-like response in cells .

準備方法

Synthetic Routes and Reaction Conditions

Urechistachykinin I can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. After the assembly is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as HPLC. The synthesized peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity .

化学反応の分析

Types of Reactions

Urechistachykinin I undergoes several types of chemical reactions, including:

Oxidation: The peptide generates reactive oxygen species (ROS), leading to oxidative damage in cells.

Reduction: Reduction reactions can occur in the presence of reducing agents, affecting the peptide’s structure and activity.

Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide sequence to enhance its antimicrobial properties.

Common Reagents and Conditions

Reduction: Reducing agents such as dithiothreitol (DTT) can be used to study the effects of reduction on the peptide.

Substitution: Amino acid derivatives and coupling reagents are used in SPPS to introduce specific substitutions.

Major Products Formed

The major products formed from these reactions include oxidized peptide derivatives, reduced forms of the peptide, and substituted peptide variants with enhanced antimicrobial properties .

科学的研究の応用

Urechistachykinin I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

作用機序

Urechistachykinin I exerts its effects by generating reactive oxygen species (ROS) within cells. The overaccumulation of ROS leads to oxidative damage, causing mitochondrial dysfunction. This disruption results in cell death through a ferroptosis-like mechanism, characterized by lipid peroxidation, glutathione oxidation, and mitochondrial membrane depolarization . The peptide targets the mitochondrial membrane, leading to calcium ion imbalance and iron accumulation, which further contribute to cell death .

類似化合物との比較

Urechistachykinin I can be compared with other tachykinin antimicrobial peptides, such as:

Urechistachykinin II: A similar peptide derived from Urechis unicinctus, with comparable antimicrobial activities but different amino acid sequences.

This compound is unique due to its specific mode of action involving mitochondrial dysfunction and ferroptosis-like cell death, which distinguishes it from other antimicrobial peptides .

生物活性

Urechistachykinin I (U I) is a tachykinin-related peptide derived from echiuroid worms, known for its diverse biological activities, particularly its antimicrobial properties and effects on cellular pathways. This article explores the biological activity of U I, highlighting its mechanisms of action, antimicrobial efficacy, and relevant case studies.

Overview of this compound

This compound belongs to the tachykinin family, which are neuropeptides involved in various physiological processes. These peptides are characterized by their ability to bind to neurokinin receptors and influence numerous biological functions, including inflammation, pain perception, and immune responses.

Antimicrobial Activity

Recent studies have demonstrated that U I exhibits significant antimicrobial activity against various bacterial strains. The mechanism underlying this activity has been linked to the peptide's structural properties.

- Hydrophobicity : The antimicrobial effects of U I are correlated with its hydrophobic characteristics. Variations in amino acid residues can significantly alter its effectiveness against bacteria. For example, substitutions in the peptide sequence have shown different levels of antimicrobial potency, suggesting that hydrophobic interactions play a crucial role in membrane disruption of bacterial cells .

- Membrane Disruption : U I induces cell membrane permeability changes leading to bacterial cell death. Studies employing propidium iodide influx assays indicate that U I can compromise the integrity of bacterial membranes, resulting in cell lysis .

Case Studies and Experimental Data

A series of experiments have been conducted to analyze the biological activity of U I:

Antifungal Activity

Research has shown that U I not only possesses antibacterial properties but also antifungal activity. In studies involving yeast models like S. cerevisiae, U I was found to trigger pathways leading to cell death through mitochondrial dysfunction and increased oxidative stress . This highlights its potential as an antifungal agent in clinical settings.

Structural Analysis

The structure-activity relationship (SAR) of U I has been explored through various analogs. Modifications at specific amino acid positions have provided insights into how structural changes influence biological activity:

特性

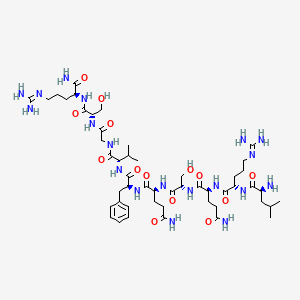

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60)/t28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCWEFJWLZUIJ-RAUUPGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H85N19O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149097-03-0 | |

| Record name | Urechistachykinin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。